Almorexant: A Technical Guide to the Discovery and Development of a First-in-Class Dual Orexin Receptor Antagonist
Almorexant: A Technical Guide to the Discovery and Development of a First-in-Class Dual Orexin Receptor Antagonist
Affiliation: Google Research
Abstract
Almorexant (ACT-078573) was a pioneering, orally active dual orexin receptor antagonist (DORA) developed for the treatment of insomnia. As the first compound in its class to reach late-stage clinical trials, its development provided crucial validation for the orexin system as a therapeutic target for sleep disorders.[1] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of Almorexant. It details the scientific rationale for targeting the orexin system, summarizes key experimental data, and outlines the ultimate reasons for the discontinuation of its development. This document is intended for researchers, scientists, and professionals in the field of drug development and sleep medicine.
Introduction: Targeting the Orexin System
The discovery of the orexin neuropeptide system in the late 1990s revolutionized the understanding of sleep-wake regulation. The orexins (Orexin-A and Orexin-B) are produced by a small group of neurons in the lateral hypothalamus and project widely throughout the brain, promoting wakefulness by activating key arousal centers.[2][3] This central role in maintaining arousal led to the hypothesis that antagonizing the orexin system could be a novel and more physiological approach to treating insomnia, distinct from the broad neuronal inhibition caused by traditional GABA-A receptor modulators.[4][5] Almorexant was developed by Actelion Pharmaceuticals as a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, designed to reversibly block the wake-promoting signals of the orexin peptides.[6][7]
Preclinical Development
In Vitro Characterization
Almorexant demonstrated high affinity and potent antagonism at both human orexin receptors in vitro. It acts as a competitive antagonist, inhibiting the intracellular calcium mobilization induced by orexin peptides.[6][8] The compound was noted to have a particularly slow dissociation rate from the OX2 receptor, which may contribute to its prolonged duration of action.[8][9]
Table 1: In Vitro Pharmacology of Almorexant
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Kd) | OX1 | 1.3 nM | Human | [1][6] |
| OX2 | 0.17 nM | Human | [1][6] | |
| Functional Antagonism (IC50) | OX1 | 6.6 nM | Human | [10] |
| OX2 | 3.4 nM | Human | [10] | |
| Ca2+ Mobilization IC50 | OX1 | 13 nM | Human | [10] |
| OX2 | 8 nM | Human | [10] |
In Vivo Preclinical Studies
Preclinical studies in animal models, including rats, dogs, and mice, confirmed the sleep-promoting effects of Almorexant. When administered during the active phase, it dose-dependently decreased wakefulness and locomotor activity while increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][4][10] Notably, unlike GABAergic hypnotics, Almorexant did not appear to suppress REM sleep.[4] These studies provided strong evidence that dual orexin receptor antagonism was a viable mechanism for inducing a more naturalistic sleep state.
Table 2: Key Preclinical In Vivo Findings
| Species | Dosing | Key Effects | Reference |
| Rat | 300 mg/kg p.o. | Decreased alertness; Increased NREM and REM sleep | [10] |
| Dog | 100 mg/kg p.o. | Caused somnolence; Increased surrogate markers of REM sleep | [10] |
| Mouse | 25-300 mg/kg p.o. | Dose-dependently reduced wakefulness; Increased NREM and REM sleep | [11] |
Clinical Development
Almorexant progressed through a comprehensive clinical trial program before its eventual discontinuation.
Pharmacokinetics and Metabolism
In humans, Almorexant is rapidly absorbed after oral administration, with extensive metabolism.[11] Its pharmacokinetic profile was investigated in both healthy volunteers and specific populations.
Table 3: Human Pharmacokinetic Parameters of Almorexant
| Parameter | Value | Condition | Reference |
| Time to Max. Concentration (Tmax) | 0.8 hours | 200 mg oral dose | [11] |
| Apparent Terminal Half-life (t1/2) | 13 - 19 hours | Not specified | [8] |
| ~17.8 hours | 200 mg oral dose | [11] | |
| Metabolism | Extensive | 47 metabolites identified | [11] |
| Primary Route of Elimination | Feces (~78%) | 200 mg oral dose | [11] |
Clinical Efficacy
Phase II and III clinical trials demonstrated Almorexant's efficacy in treating primary insomnia. A key proof-of-concept study showed significant, dose-dependent improvements in objective sleep parameters measured by polysomnography (PSG).[9][12] The Phase III RESTORA 1 trial confirmed these findings, meeting its primary endpoint.[7][12][13]
Table 4: Efficacy Results from Key Clinical Trials
| Trial / Dose | Primary Endpoint | Result vs. Placebo | p-value | Reference |
| Phase II (Proof-of-Concept) | ||||
| 400 mg | Sleep Efficiency (SE) | +14.4% | < 0.001 | [9] |
| 200 mg | Sleep Efficiency (SE) | Significant Improvement | < 0.001 | [12] |
| 400 mg | Wake After Sleep Onset (WASO) | -54.0 minutes | < 0.001 | [9][12] |
| 400 mg | Latency to Persistent Sleep (LPS) | -18.0 minutes | = 0.02 | [9] |
| Phase III (RESTORA 1) | ||||
| 200 mg | Objective WASO (Day 2) | -26.8 minutes | < 0.0001 | [13] |
| 200 mg | Objective WASO (Day 16) | -19.5 minutes | < 0.0001 | [13] |
| 200 mg | Total Sleep Time (TST) | Significant Increase | < 0.0001 | [13] |
Discontinuation of Development
In January 2011, Actelion and their development partner GlaxoSmithKline announced the discontinuation of Almorexant's clinical development.[7][14] The decision was based on a review of the overall clinical profile, including the emergence of an undesirable side-effect profile and concerns over its tolerability.[14] Reports specifically pointed to observations of transient increases in liver enzymes, raising concerns about hepatic safety.[8]
Key Methodologies and Visualizations
Experimental Protocols
-
Receptor Binding Assays: Antagonist affinity for OX1 and OX2 receptors was determined using radioligand binding assays. For the OX2 receptor, this involved using [3H]-EMPA as the radioligand in cell membranes from HEK-293 cells transiently expressing the human OX2 receptor. Inhibition assays were performed by incubating the membranes with the radioligand and varying concentrations of Almorexant. Bound radioligand was separated by filtration and quantified using a microbeta counter to determine IC50 values, which were then converted to Ki values.[15]
-
Intracellular Calcium (Ca2+) Mobilization Assay: The functional antagonism of Almorexant was measured by its ability to inhibit the increase in intracellular Ca2+ induced by orexin-A.[10] This is a common assay for Gq-coupled GPCRs like the orexin receptors. The protocol typically involves loading cells expressing the target receptor (e.g., Chinese Hamster Ovary cells) with a Ca2+-sensitive fluorescent dye (like Fluo-4). The fluorescence intensity is monitored in real-time using a plate reader (e.g., a FLIPR system). After adding Almorexant at various concentrations, the cells are challenged with orexin-A, and the inhibition of the subsequent fluorescence increase is measured to determine the IC50.[10][16]
-
In Vivo Sleep Studies (Rodents): The sleep-promoting effects of Almorexant were assessed in rats and mice. Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for the recording of brain activity and muscle tone. Following a recovery period, animals were orally administered Almorexant or a vehicle control. EEG/EMG signals were then continuously recorded, typically for several hours, and the data was scored into distinct vigilance states (wakefulness, NREM sleep, REM sleep) to quantify the drug's effect on sleep architecture.[17][18]
-
Clinical Polysomnography (PSG): In human trials for insomnia, polysomnography was the primary objective measure of efficacy.[13][14] This procedure involves participants sleeping overnight in a specialized clinic while multiple physiological parameters are continuously monitored. Standard PSG recordings for insomnia trials include EEG (to stage sleep), electrooculography (EOG, to detect eye movements, especially for REM sleep), and chin EMG (to measure muscle atonia during REM sleep). From these recordings, key endpoints such as Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Total Sleep Time (TST) are derived.[14]
Visualizations
Caption: Orexin signaling pathway and mechanism of Almorexant action.
Caption: Simplified workflow of Almorexant's development history.
Conclusion
Almorexant was a landmark compound in sleep medicine. Its development successfully translated the basic science of the orexin system into a promising therapeutic strategy, demonstrating that antagonizing orexin receptors could effectively promote sleep in patients with chronic insomnia. Although its development was ultimately halted due to safety and tolerability concerns, the clinical success of Almorexant paved the way for a new class of insomnia treatments. The lessons learned from its comprehensive preclinical and clinical evaluation have been invaluable for the subsequent development of other DORAs, such as Suvorexant, Lemborexant, and Daridorexant, which have since gained regulatory approval and entered clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Almorexant (ACT 078573) in Adult Subjects With Chronic Primary Insomnia | MedPath [trial.medpath.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Almorexant - Wikipedia [en.wikipedia.org]
- 7. Almorexant for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Almorexant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pa2online.org [pa2online.org]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Almorexant Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
